molecular formula C25H32N6O2 B2853644 1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896818-93-2

1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2853644
CAS RN: 896818-93-2
M. Wt: 448.571
InChI Key: OQXBVFMBRPMGST-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Scientific Research Applications

Drug Synthesis and Design

Piperidine derivatives are crucial in the synthesis of various pharmaceuticals. The piperidine moiety is a common feature in many drugs, contributing to their pharmacological properties. The compound , with its piperidine element, could be used as a building block in the design of new drugs, particularly those targeting neurological disorders due to the piperidine’s impact on central nervous system activity .

Anticancer Research

Imidazopurine analogs, like the one mentioned, often exhibit anticancer properties. They can interact with DNA or RNA, inhibit key enzymes involved in cell proliferation, or modulate immune responses. This compound could be studied for its potential to act as an anticancer agent, possibly targeting specific cancer cell lines or pathways .

Neuropharmacology

Given the presence of the piperidine ring, this compound may have neuropharmacological applications. Piperidine derivatives can affect neurotransmitter systems, which makes them candidates for treating conditions like Alzheimer’s disease, schizophrenia, and depression. Research could explore its efficacy and safety as a neuropharmacological agent .

Antimicrobial and Antiviral Activities

Compounds with piperidine and imidazopurine structures have shown antimicrobial and antiviral activities. This compound could be part of studies to develop new antimicrobial agents against resistant strains or to find novel antiviral drugs, especially in the context of emerging infectious diseases .

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for pain management and inflammatory conditions. Research could focus on the compound’s ability to modulate pain pathways or reduce inflammation in various models .

Pharmacokinetics and Metabolism Studies

Understanding the pharmacokinetics and metabolism of new compounds is essential for drug development. This compound’s unique structure could provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for predicting its behavior in the human body .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, it’s clear that research in this area is active and ongoing .

properties

IUPAC Name

4,7,8-trimethyl-6-(2-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O2/c1-18-19(2)31-21-22(26-24(31)29(18)15-12-20-10-6-4-7-11-20)27(3)25(33)30(23(21)32)17-16-28-13-8-5-9-14-28/h4,6-7,10-11H,5,8-9,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXBVFMBRPMGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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